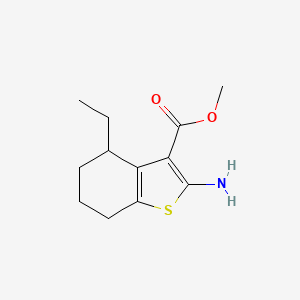amino}-2-(pyridin-3-yl)acetic acid CAS No. 1404637-80-4](/img/structure/B6615997.png)
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(pyridin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butoxycarbonylmethyl)amino-2-(pyridin-3-yl)acetic acid, also known as TBPA, is an organic compound belonging to the class of acetic acids. It is a colorless solid that is soluble in water and other organic solvents. TBPA has a wide range of applications in scientific research, including protein synthesis and enzyme inhibition.
科学的研究の応用
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(pyridin-3-yl)acetic acid is used in a variety of scientific research applications. It is used as an inhibitor of enzymes, such as phosphatases, proteases, and kinases, and as a substrate for protein synthesis. It is also used to study the structure and function of proteins, to study drug-protein interactions, and to study the structure and function of enzymes.
作用機序
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(pyridin-3-yl)acetic acid functions as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. It can also act as a substrate for protein synthesis by binding to the active site of the ribosome and initiating the process of translation.
Biochemical and Physiological Effects
This compound can have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes, leading to changes in the metabolism of cells. It can also act as a substrate for protein synthesis, leading to the production of proteins with altered function. In addition, this compound can act as an agonist, leading to the activation of certain signaling pathways in cells.
実験室実験の利点と制限
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(pyridin-3-yl)acetic acid has several advantages for lab experiments. It is a relatively stable compound, and it is soluble in a variety of solvents, making it easy to work with. In addition, it is a relatively inexpensive compound, making it accessible to most laboratories. The main limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
将来の方向性
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(pyridin-3-yl)acetic acid has a wide range of potential applications in scientific research. It can be used to study the structure and function of proteins and enzymes, to study drug-protein interactions, and to study the structure and function of signaling pathways. In addition, this compound could be used to study the effects of enzyme inhibitors on cellular metabolism and the effects of agonists on cell signaling. Finally, this compound could be used to study the effects of drugs on protein synthesis and the effects of drugs on enzyme activity.
合成法
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(pyridin-3-yl)acetic acid can be synthesized from the reaction of tert-butyl bromoacetate and pyridine-3-carboxaldehyde in the presence of a base, such as potassium carbonate. The reaction is carried out in anhydrous conditions, such as a dry nitrogen atmosphere, and the product is isolated by column chromatography.
特性
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-pyridin-3-ylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15(4)10(11(16)17)9-6-5-7-14-8-9/h5-8,10H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPWXBPAGGQUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CN=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

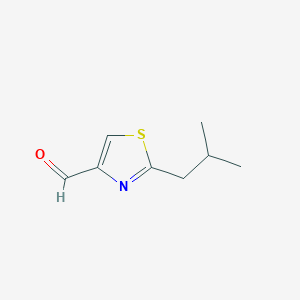
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B6615926.png)
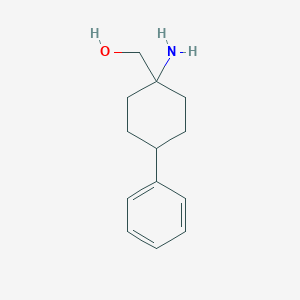
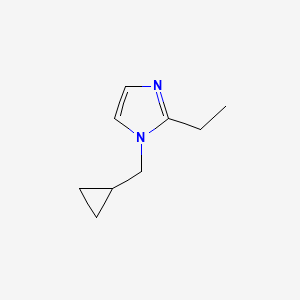
![3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B6615944.png)
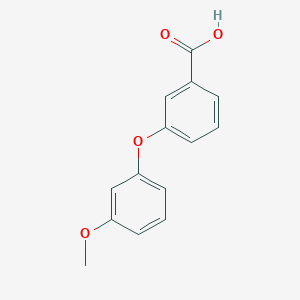
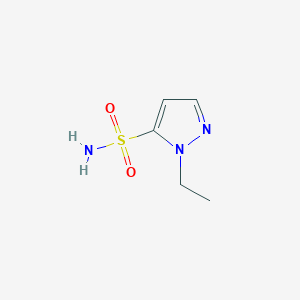
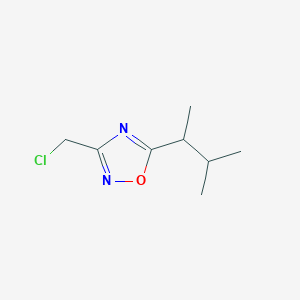

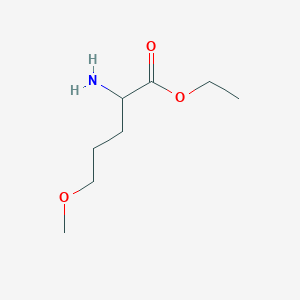
![2-[(3-Chlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6615989.png)
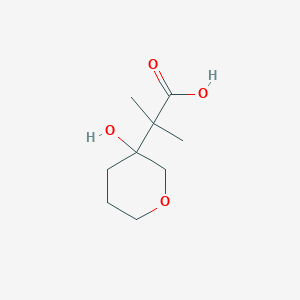
![1,8-dioxaspiro[5.5]undecan-4-one](/img/structure/B6616001.png)
